molecular formula C15H8F6N2 B13407691 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 870450-89-8

1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole

Cat. No.: B13407691
CAS No.: 870450-89-8
M. Wt: 330.23 g/mol
InChI Key: QZFLJMIKVQFWDS-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole is a synthetically engineered small molecule of significant interest in pharmaceutical and oncological research. The compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its robust affinity for diverse biological targets . This core structure is a key pharmacophore in several therapeutic agents and is noted for its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various enzymes and receptors . The presence of two strongly electron-withdrawing trifluoromethyl groups on the pendant phenyl ring enhances the molecule's potential for binding and stability, making it a valuable candidate for structure-activity relationship (SAR) studies. This compound is primarily intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Its core research value lies in its potential as a building block for developing novel bioactive molecules. Researchers can utilize this compound to explore its mechanism of action, which may include enzyme inhibition, interaction with DNA, or modulation of key cellular pathways crucial in diseases like cancer . The benzimidazole nucleus is a common feature in many investigated anticancer agents, functioning through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of targets like topoisomerase and tubulin polymerization . Scientists are encouraged to further investigate its specific properties and applications to advance the development of new chemical entities.

Properties

CAS No.

870450-89-8

Molecular Formula

C15H8F6N2

Molecular Weight

330.23 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]benzimidazole

InChI

InChI=1S/C15H8F6N2/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)23-8-22-12-3-1-2-4-13(12)23/h1-8H

InChI Key

QZFLJMIKVQFWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview:

This method involves a condensation reaction between 3,5-bis(trifluoromethyl)aniline and o-phenylenediamine under acidic conditions, leading to the formation of the benzimidazole core substituted with the trifluoromethyl phenyl group.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80-100°C)
  • Duration: 4-12 hours, depending on scale
  • Catalyst: Often, no additional catalyst is necessary; however, acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA) can be used to catalyze the cyclization.

Procedure:

  • Dissolve 3,5-bis(trifluoromethyl)aniline and o-phenylenediamine in ethanol.
  • Add a catalytic amount of acid (e.g., HCl).
  • Heat the mixture under reflux for several hours until the reaction completes (monitored via TLC).
  • Cool the mixture, filter the precipitated product, and wash with cold ethanol.
  • Purify by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Outcome:

This route typically yields the target compound with moderate to high efficiency, often in yields exceeding 70%.

Cyclization Using Phosphorus Oxychloride (POCl₃)

Reaction Overview:

This method employs POCl₃ as a cyclizing agent to facilitate the formation of the benzimidazole ring from the diamine precursor.

Reaction Conditions:

Procedure:

  • Mix o-phenylenediamine with 3,5-bis(trifluoromethyl)aniline in a flask.
  • Add POCl₃ dropwise under stirring.
  • Heat the mixture under reflux for several hours.
  • Quench the reaction with ice-cold water, leading to precipitation.
  • Filter and wash the solid product, then recrystallize to purify.

Notes:

This method often provides higher yields and cleaner products but requires careful handling of POCl₃ due to its corrosive nature.

Microwave-Assisted Synthesis

Reaction Overview:

Microwave irradiation accelerates the condensation and cyclization process, reducing reaction times significantly.

Reaction Conditions:

Procedure:

  • Combine 3,5-bis(trifluoromethyl)aniline and o-phenylenediamine in the chosen solvent.
  • Subject the mixture to microwave irradiation under sealed conditions.
  • After completion, cool, filter, and purify as usual.

Advantages:

  • Drastically reduced reaction time.
  • Often higher yields and purity.

Industrial-Scale Synthesis via Continuous Flow Reactors

Reaction Overview:

For large-scale production, continuous flow systems are employed, enabling precise control over reaction parameters and improved safety.

Process:

  • Precursors are fed into a flow reactor with controlled temperature and residence time.
  • Acid catalysts or reagents like POCl₃ are introduced inline.
  • The product is collected, purified, and crystallized downstream.

Notes:

This method enhances scalability, reproducibility, and safety, suitable for commercial manufacturing.

Data Summary Table of Preparation Methods

Method Precursors Reagents Solvent Temperature Time Yield (%) Notes
Conventional condensation 3,5-bis(trifluoromethyl)aniline + o-phenylenediamine Acid catalyst Ethanol Reflux (~80-100°C) 4-12 hrs 70-85 Widely used, scalable
Cyclization with POCl₃ o-Phenylenediamine + 3,5-bis(trifluoromethyl)aniline POCl₃ Inert (neat or DMF) Reflux (~100°C) 6-8 hrs 75-90 High yield, requires caution
Microwave-assisted Precursors as above None Ethanol or acetic acid 120°C (microwave) 10-30 min 80-95 Rapid synthesis
Continuous flow Precursors as above Reagents inline Controlled flow Variable Optimized >85 Industrial scale

Research Findings and Notes

  • The trifluoromethyl groups enhance the compound's thermal stability and electron-withdrawing capacity, which are beneficial for subsequent chemical modifications and biological activities.
  • The choice of method depends on the scale, desired purity, and available infrastructure.
  • Recent advances favor microwave-assisted and flow chemistry techniques for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and electronic properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-[2-[(3-hydroxypropyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl]-ethanone ()

  • Structure : Features a benzimidazole core with bulky tert-butyl (–C(CH₃)₃) and hydroxyl (–OH) substituents on the phenyl ring.
  • Electronic Effects : The tert-butyl groups are electron-donating but sterically hindering, while the hydroxyl group introduces hydrogen-bonding capability.
  • Applications: Likely used in antioxidant or polymer stabilization due to the phenolic –OH group, contrasting with the fluorinated compound’s focus on bioactivity .
  • Molecular Weight : 465.63 g/mol (vs. 335.23 g/mol for the target compound), indicating higher bulkiness .

General Benzimidazole Derivatives

  • Substituent Impact: Unlike non-fluorinated benzimidazoles (e.g., albendazole), the trifluoromethyl groups in the target compound reduce basicity and enhance resistance to oxidative degradation.

Heterocyclic Analogues with Trifluoromethylphenyl Groups

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole ()

  • Structure: Replaces the benzimidazole core with a pyrazole ring, substituted with a nitro (–NO₂) group and the same 3,5-bis(trifluoromethyl)benzyl group.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, further reducing electron density compared to the benzimidazole’s NH group.
  • Reactivity : The nitro group may act as a leaving group in nucleophilic substitutions, a feature absent in the target compound .
  • Molecular Weight : 339.19 g/mol (closer to the target compound’s 335.23 g/mol), suggesting similar solubility profiles .

Key Comparative Data

Property Target Compound Benzimidazole Derivative () Pyrazole Derivative ()
Molecular Formula C₁₅H₉F₆N₂ C₂₈H₃₉N₃O₃ C₁₂H₇F₆N₃O₂
Molecular Weight (g/mol) 335.23 465.63 339.19
Core Heterocycle Benzimidazole Benzimidazole Pyrazole
Key Substituents 3,5-bis(trifluoromethyl)phenyl 3,5-di-tert-butyl-4-hydroxyphenyl 3,5-bis(trifluoromethyl)benzyl + nitro
Potential Applications Medicinal chemistry, catalysis Antioxidants, polymer additives Reactive intermediates, agrochemicals

Research Findings and Functional Insights

  • Electronic Properties : The target compound’s –CF₃ groups create a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
  • Steric Effects : The 3,5-bis(trifluoromethyl)phenyl group provides moderate steric hindrance, balancing activity and solubility better than the bulky tert-butyl groups in ’s compound .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antiproliferative, antimicrobial, and antifungal properties. The information is derived from various research studies and reviews published in reputable scientific journals.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This structural modification enhances lipophilicity and biological activity, which are crucial for drug development.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound 2g derived from the benzimidazole framework showed significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. This indicates that it can inhibit cell proliferation effectively compared to other derivatives .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
1aMDA-MB-231>100

The mechanism of action involves inducing apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against various strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus (MRSA)4
Streptococcus faecalis4

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits moderate antifungal activity. For example, it has been tested against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL for both strains . This suggests potential applications in treating fungal infections.

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Study on Anticancer Properties : A study evaluated various benzimidazole derivatives for their anticancer effects and found that those with higher lipophilicity demonstrated better cellular uptake and cytotoxicity against cancer cells .
  • Antimicrobial Efficacy : Another study focused on the synthesis of new benzimidazole derivatives with enhanced antimicrobial properties, showing that structural modifications significantly impacted their effectiveness against resistant bacterial strains .

Q & A

Q. How can researchers optimize the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while methanol may improve crystallization .
  • Catalyst use : Acid catalysts (e.g., HCl or p-toluenesulfonic acid) accelerate cyclization during benzimidazole ring formation.
  • Temperature control : Reactions performed at 80–100°C typically achieve higher yields compared to room-temperature conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted trifluoromethylphenyl precursors.

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the benzimidazole core. For example, the deshielded proton at C-2 of the benzimidazole ring appears as a singlet near δ 8.2 ppm .
  • FT-IR : Stretching vibrations at 1350–1100 cm1^{-1} confirm C-F bonds from trifluoromethyl groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 359.07) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are recommended for elucidating the reaction mechanism of this compound formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for cyclocondensation steps, focusing on energy barriers for imine formation and ring closure. Basis sets like B3LYP/6-31G(d) are suitable for modeling trifluoromethyl groups .
  • Reaction path analysis : Use software like Gaussian or ORCA to map intermediates, such as the protonated Schiff base, to identify rate-limiting steps .
  • Solvent effects : Incorporate continuum solvation models (e.g., SMD) to simulate solvent interactions during synthesis .

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives, such as variable enzyme inhibition efficacy?

Methodological Answer:

  • Comparative assays : Standardize inhibition assays (e.g., against α-glucosidase) using identical buffer conditions (pH 7.4, 37°C) and enzyme sources to minimize variability .
  • Structural analysis : Correlate activity differences with substituent effects. For example, electron-withdrawing trifluoromethyl groups may alter binding affinity compared to methyl or methoxy derivatives .
  • Dose-response studies : Perform IC50_{50} titrations to quantify potency variations and validate reproducibility across labs .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses. For example, the trifluoromethylphenyl group may occupy hydrophobic pockets in kinase active sites .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the benzimidazole NH and target residues .
  • In vitro validation : Pair computational predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D values) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

  • Batch-to-batch analysis : Compare 1^1H NMR spectra (500 MHz, DMSO-d6_6) for consistency in aromatic proton integration ratios.
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., uncyclized intermediates) that may shift NMR signals .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms regiochemistry .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/oxidative stress tests : Expose samples to UV light (254 nm) or H2_2O2_2 to assess photolytic/oxidative decomposition pathways .
  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated metabolites .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventDMF15–20%
Catalystp-TsOH (10 mol%)25%
Temperature90°C, 12 hours30%

Q. Table 2. Computational vs. Experimental Binding Energies

TargetPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Method
α-Glucosidase-8.2-7.9 ± 0.3Docking/SPR

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